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Application Notes and Protocols
Topic: Western Blot Protocol for Phosphorylated SRC (p-SRC) Analysis Following Dasatinib
Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction
Src, a non-receptor tyrosine kinase, is a proto-oncogene that is integral to regulating a wide

array of cellular functions, including proliferation, survival, migration, and adhesion. The

activation of Src is critically controlled by the phosphorylation of specific tyrosine residues.

Phosphorylation at Tyrosine 416 (Y416) within the activation loop signifies the catalytically

active state of Src, making it a crucial biomarker for Src-driven oncogenic signaling.

Dasatinib is a potent, oral multi-targeted tyrosine kinase inhibitor. It effectively targets several

kinases, with primary activity against the BCR-ABL fusion protein and the SRC family of

kinases (SFKs), including SRC, LYN, YES, and FYN. Dasatinib functions by binding to the

ATP-binding site of the kinase domain, which blocks autophosphorylation and subsequent

activation of downstream signaling pathways. This inhibition ultimately leads to reduced cancer

cell proliferation, survival, and metastasis.

This document provides a comprehensive protocol for utilizing Western blotting to detect and

quantify the levels of phosphorylated Src (p-SRC Y416) in cultured cells following treatment
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with Dasatinib. This method is essential for assessing the pharmacodynamic effects of

Dasatinib and other SRC inhibitors.

Signaling Pathway and Mechanism of Action
Dasatinib exerts its therapeutic effect by inhibiting SRC kinase activity. This prevents the

autophosphorylation of SRC at the Y416 residue, thereby blocking the activation of

downstream pathways responsible for cell growth and invasion.
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Caption: Dasatinib inhibits SRC activation and downstream signaling.

Quantitative Data Summary
The following tables provide recommended starting parameters for the experimental protocol.

Optimization may be required depending on the specific cell line and experimental conditions.

Table 1: Dasatinib Treatment Conditions
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Parameter Recommendation Notes

Cell Seeding Density 1-2 x 10⁶ cells
Per 60 mm dish, aim for
70-80% confluency at time
of lysis.

Dasatinib Concentration 1 - 100 nM

A dose-response curve is

recommended to determine

the optimal concentration.

Incubation Time 4 - 24 hours

Time-course experiments are

advised to identify the optimal

treatment duration.

| Vehicle Control | DMSO | Use the same volume as the highest concentration of Dasatinib. |

Table 2: Antibody Dilutions and Incubation Conditions

Antibody Host Dilution Incubation
Blocking
Buffer

Anti-p-SRC

(Y416)
Rabbit 1:1000

Overnight at
4°C

5% BSA in
TBST

Anti-Total SRC Rabbit 1:1000 Overnight at 4°C
5% Non-fat Milk

in TBST

Loading Control

(Actin)
Mouse 1:5000 1 hour at RT

5% Non-fat Milk

in TBST

Anti-Rabbit IgG-

HRP
Goat 1:2000-1:10000 1 hour at RT Same as primary

| Anti-Mouse IgG-HRP | Goat | 1:5000-1:10000 | 1 hour at RT | Same as primary |

Detailed Experimental Protocol
This protocol outlines the steps for treating cultured cells with Dasatinib and subsequently

analyzing p-SRC levels via Western blot.
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Cell Culture and Dasatinib Treatment
Cell Plating: Seed cells in 6-well plates or 60 mm dishes and allow them to attach and grow

to 70-80% confluency.

Starvation (Optional): To reduce basal phosphorylation levels, serum-starve cells for 16-24

hours prior to treatment, if applicable to the experimental design.

Treatment: Treat cells with the desired concentrations of Dasatinib (e.g., 1, 10, 50, 100 nM)

for the chosen duration (e.g., 24 hours). Include a vehicle-only control (DMSO).

Cell Lysis and Protein Extraction
Critical Note: Perform all lysis steps on ice with ice-cold buffers to preserve protein

phosphorylation.

Wash Cells: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate

Buffered Saline (PBS).

Prepare Lysis Buffer: Use a modified RIPA buffer or a specialized phospho-protein lysis

buffer. Immediately before use, supplement the buffer with protease and phosphatase

inhibitor cocktails.

Modified RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1%

NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, supplemented with inhibitors.

Lyse Cells: Add 100-200 µL of ice-cold lysis buffer to each well/dish. Scrape the cells and

transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate: Incubate the lysate on ice for 30 minutes with occasional vortexing.

Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

Collect Supernatant: Carefully transfer the supernatant (containing the soluble protein) to a

new pre-chilled tube. Avoid disturbing the pellet.

Protein Quantification
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Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following

the manufacturer's instructions.

Normalize the concentration of all samples by adding lysis buffer to ensure equal protein

loading.

SDS-PAGE and Western Transfer
Prepare Samples: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.

Denature: Boil the samples at 95-100°C for 5-10 minutes.

Load Gel: Load the denatured samples and a protein molecular weight marker onto a 4-12%

SDS-polyacrylamide gel.

Electrophoresis: Run the gel until the dye front reaches the bottom.

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet

or semi-dry transfer system.

Immunoblotting
Block Membrane: Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1%

Tween-20) for 1 hour at room temperature. Note: Avoid using milk for blocking when probing

for phosphoproteins as it contains casein, which can increase background.

Primary Antibody Incubation (p-SRC): Incubate the membrane with anti-p-SRC (Y416)

antibody (diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

Wash: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit

secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

Wash: Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
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Detection: Prepare a chemiluminescent substrate (ECL) according to the manufacturer's

instructions and apply it to the membrane.

Imaging: Capture the chemiluminescent signal using a digital imaging system.

Stripping and Reprobing: To normalize for protein levels, the membrane can be stripped and

re-probed for total SRC and a loading control (e.g., β-Actin or GAPDH).

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g.,

ImageJ). For each sample, normalize the p-SRC band intensity to the corresponding total

SRC band intensity, and then normalize this ratio to the loading control.

Experimental Workflow Diagram
The diagram below outlines the major steps of the Western blot protocol.
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Caption: Western blot experimental workflow.

To cite this document: BenchChem. [Western blot protocol for p-SRC after Dasatinib
treatment]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b000230#western-blot-protocol-for-p-src-after-
dasatinib-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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